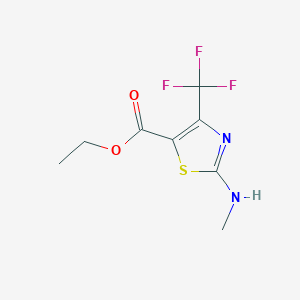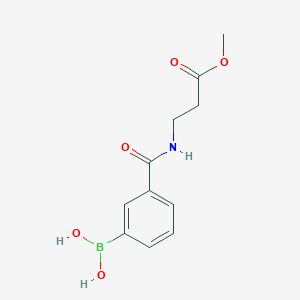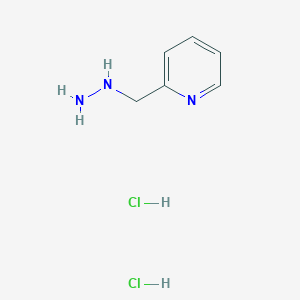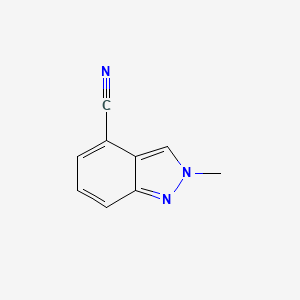
2-(甲基氨基)-4-(三氟甲基)-1,3-噻唑-5-羧酸乙酯
描述
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, also known as EMTTC, is an organic compound belonging to the class of thiazole carboxylates. It is a colorless to yellowish solid that is soluble in organic solvents and is used in a variety of scientific research applications. EMTTC is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学研究应用
合成技术:
- Dovlatyan 等人 (2004) 的一项研究讨论了 2-氨基-4-甲基噻唑-5-羧酸的乙酯和苯胺酰化,以产生衍生物,包括噻唑-2-羧酸的乙酯和苯胺酰 (Dovlatyan 等人,2004).
- Boy 和 Guernon (2005) 使用 4-(三氟甲基)-2-乙烯基噻唑-5-羧酸乙酯作为前体,通过迈克尔加成策略合成了 4-(三氟甲基)-2-(氨基乙基)噻唑-5-羧酸乙酯类似物 (Boy 和 Guernon,2005).
化学改性和衍生物:
- Mohamed (2021) 描述了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑-[3,2-a]吡啶-4-羧酸乙酯衍生物的合成,展示了此类化合物的多功能性 (Mohamed,2021).
- Fong 等人 (2004) 的研究涉及 5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯的光解,从而产生噻唑-5-羧酸酯 (Fong 等人,2004).
结构和生物应用:
- Palanki 等人 (2002) 的一项研究发现,2-[(3-甲基-2,5-二氧代(3-吡咯啉基))氨基]-4-(三氟甲基)嘧啶-5-羧酸乙酯的某些类似物可以作为 AP-1 和 NF-κB 介导的基因表达的抑制剂 (Palanki 等人,2002).
- 关于 2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯对盐酸介质中 AA6061 合金腐蚀的抑制效应的研究表明其作为腐蚀抑制剂的潜力 (Raviprabha 和 Bhat,2019).
作用机制
Target of action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to be involved in trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The lipophilicity of similar compounds can be tempered compared to the corresponding cf3 and et derivatives .
生化分析
Biochemical Properties
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group in Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate enhances its binding affinity to these enzymes, potentially leading to enzyme inhibition or activation depending on the specific isoform involved .
Cellular Effects
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts several effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the apoptotic pathway .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can impact its biological activity and effectiveness in long-term studies.
Dosage Effects in Animal Models
The effects of Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with cytochrome P450 enzymes and other metabolic pathways .
Metabolic Pathways
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels.
属性
IUPAC Name |
ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-3-15-6(14)4-5(8(9,10)11)13-7(12-2)16-4/h3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDYIPUUQMSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)


![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)


![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
